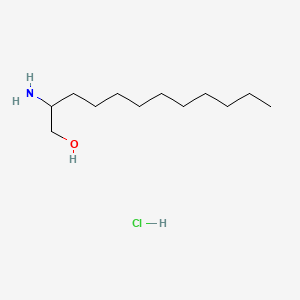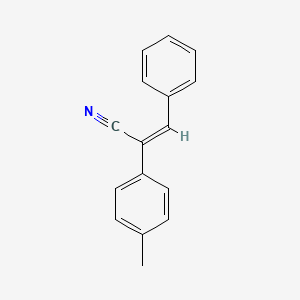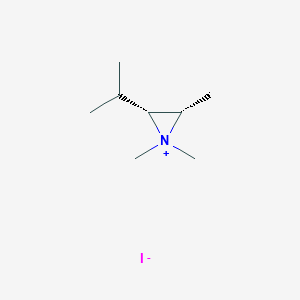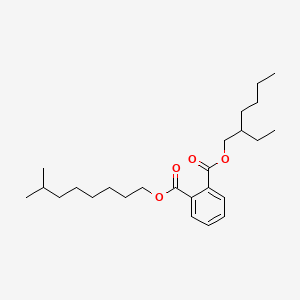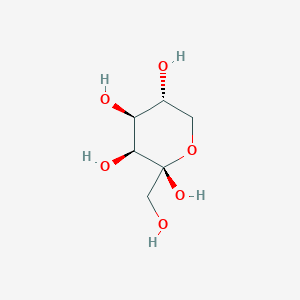
2-Methoxy-1,1-dimethyl-2-oxoethyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-1,1-dimethyl-2-oxoethyl acrylate is an organic compound with the molecular formula C8H12O4. It consists of 12 hydrogen atoms, 8 carbon atoms, and 4 oxygen atoms . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 2-Methoxy-1,1-dimethyl-2-oxoethyl acrylate typically involves the esterification of acrylic acid with 2-methoxy-1,1-dimethyl-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial production methods may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the production process.
Chemical Reactions Analysis
2-Methoxy-1,1-dimethyl-2-oxoethyl acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles such as amines or thiols replace the methoxy group.
Polymerization: As an acrylate, it can undergo free radical polymerization to form polymers, which are used in various industrial applications.
Scientific Research Applications
2-Methoxy-1,1-dimethyl-2-oxoethyl acrylate has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are utilized in coatings, adhesives, and sealants.
Biology: The compound is used in the development of bioactive molecules and as a building block in the synthesis of pharmaceuticals.
Medicine: It is explored for its potential in drug delivery systems and as a precursor in the synthesis of medicinal compounds.
Industry: The compound is used in the production of specialty chemicals, resins, and plasticizers.
Mechanism of Action
The mechanism of action of 2-Methoxy-1,1-dimethyl-2-oxoethyl acrylate involves its reactivity as an acrylate ester. It can undergo polymerization reactions to form long-chain polymers. The molecular targets and pathways involved in its biological activity are related to its ability to interact with nucleophiles and form covalent bonds with biological molecules .
Comparison with Similar Compounds
2-Methoxy-1,1-dimethyl-2-oxoethyl acrylate can be compared with other acrylate esters such as methyl acrylate, ethyl acrylate, and butyl acrylate. While all these compounds share similar reactivity due to the presence of the acrylate group, this compound is unique due to the presence of the methoxy and dimethyl groups, which influence its physical and chemical properties. These groups can affect the compound’s solubility, boiling point, and reactivity .
Similar Compounds
- Methyl acrylate
- Ethyl acrylate
- Butyl acrylate
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
63905-46-4 |
|---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
methyl 2-methyl-2-prop-2-enoyloxypropanoate |
InChI |
InChI=1S/C8H12O4/c1-5-6(9)12-8(2,3)7(10)11-4/h5H,1H2,2-4H3 |
InChI Key |
QEEOCOTWUSMGLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC)OC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



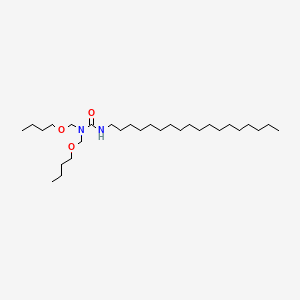
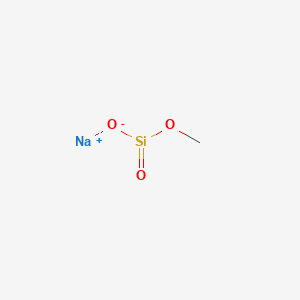

![methyl (19E,21E,23E,25E,27E,29E,31E)-33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,13,37-heptahydroxy-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B12654968.png)
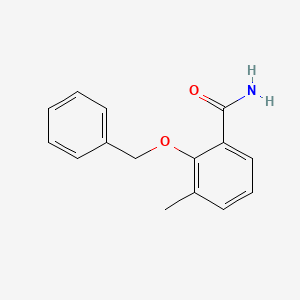
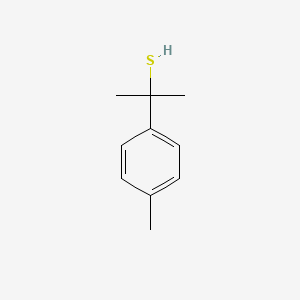
![7-Chloro-1-[2-(dibutylamino)ethylamino]-4-methylthioxanthen-9-one;hydrochloride](/img/structure/B12654993.png)
